
1,2,10-Trimethoxydehydroaporphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,10-Trimethoxydehydroaporphine is a chemical compound with the molecular formula C20H21NO3 and a molecular weight of 323.39 g/mol . It belongs to the class of aporphine alkaloids, which are known for their diverse biological activities. This compound is characterized by three methoxy groups attached to its aporphine skeleton, making it a unique member of its class.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,10-Trimethoxydehydroaporphine typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the aporphine skeleton: This can be achieved through a Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde.
Introduction of methoxy groups: Methoxylation can be performed using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Oxidation and dehydrogenation: These steps are necessary to achieve the dehydroaporphine structure and can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale production would involve optimizing the above synthetic routes for higher yields and purity, possibly using continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,10-Trimethoxydehydroaporphine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to its dihydro form.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Methyl iodide (CH3I) for methoxylation, various halides for other substitutions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroaporphine derivatives.
Substitution: Various substituted aporphine derivatives depending on the reagents used.
Applications De Recherche Scientifique
1,2,10-Trimethoxydehydroaporphine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex alkaloids and as a model compound in studying aporphine alkaloid chemistry.
Biology: Investigated for its potential biological activities, including anti-inflammatory and neuroprotective effects.
Industry: Limited industrial applications due to its specialized nature, but it can be used in the synthesis of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1,2,10-Trimethoxydehydroaporphine is not fully understood, but it is believed to interact with various molecular targets and pathways:
Molecular Targets: It may interact with neurotransmitter receptors, enzymes, and ion channels.
Pathways Involved: Potential involvement in modulating neurotransmitter release and uptake, as well as influencing oxidative stress pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nuciferine: Another aporphine alkaloid with similar structural features but different biological activities.
Dehydronuciferine: A closely related compound with similar synthetic routes and chemical properties.
Uniqueness
1,2,10-Trimethoxydehydroaporphine is unique due to its specific methoxy group arrangement, which influences its chemical reactivity and biological activity. This makes it a valuable compound for research in both chemistry and pharmacology.
Propriétés
Numéro CAS |
70403-80-4 |
|---|---|
Formule moléculaire |
C20H21NO3 |
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
4,15,16-trimethoxy-10-methyl-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,3,5,7,9(17),13,15-heptaene |
InChI |
InChI=1S/C20H21NO3/c1-21-8-7-13-10-17(23-3)20(24-4)19-15-11-14(22-2)6-5-12(15)9-16(21)18(13)19/h5-6,9-11H,7-8H2,1-4H3 |
Clé InChI |
GBMJDWKCPRQQMY-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC2=CC(=C(C3=C4C=C(C=CC4=CC1=C23)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


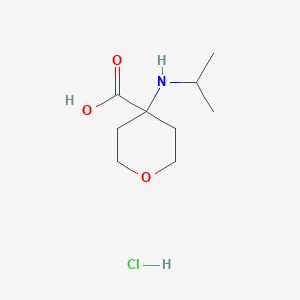
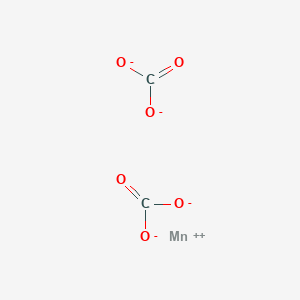
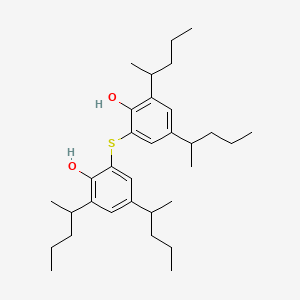
![2-[[4-[(2,3-Dimethoxypropyl)ethylamino]phenyl]azo]-6-methoxy-3-methylbenzothiazolium chloride](/img/structure/B13772412.png)

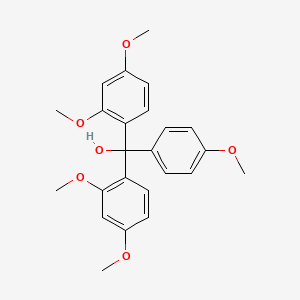
![N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;N'-(2-aminoethyl)ethane-1,2-diamine;prop-2-en-1-ol](/img/structure/B13772433.png)

![7,7-dimethyl-5-phenyl-2-(9-phenyl-9H-carbazol-3-yl)-5,7-dihydroindeno[2,1-b]carbazole](/img/structure/B13772443.png)
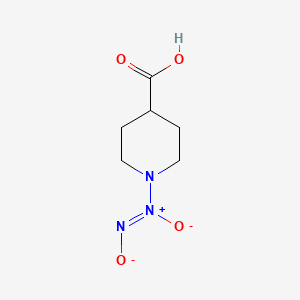
![3-[(3-Carboxy-4-hydroxyphenyl)-(2-sulfophenyl)methylidene]-5-methyl-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B13772451.png)
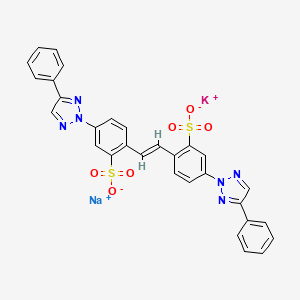
![tris(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite](/img/structure/B13772459.png)

